molecular formula C8H14O B1583786 Cyclohexyl vinyl ether CAS No. 2182-55-0

Cyclohexyl vinyl ether

Cat. No.: B1583786
CAS No.: 2182-55-0
M. Wt: 126.2 g/mol
InChI Key: VGIYPVFBQRUBDD-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a sweetish odor and is soluble in water and many organic solvents . This compound is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Cyclohexyl vinyl ether, also known as (Vinyloxy)cyclohexane, primarily targets electron-deficient monomers such as vinyl chlorides, maleic anhydride, and TFCE . These targets play a crucial role in the formation of alternating copolymers via charge transfer-complex polymerization .

Mode of Action

The interaction of this compound with its targets involves a process known as charge transfer-complex polymerization . In this process, an acid is dissociated and protonates the vinyl ether, yielding a carbocation . This carbocation then starts to propagate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of alternating copolymers . The resulting changes include improved solubility and flexibility of the polymers . These changes have downstream effects on the properties of the final products, including their durability and resistance to corrosion .

Pharmacokinetics

It is known that the compound is soluble in water and many organic solvents , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the production of vinyl chloride polymers and the contribution of solubility, adhesion, and crosslinking to fluoropolymer resins . This results in the formation of a highly durable coating .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polymerization process is carried out in hexanes/CH3Cl solvent mixtures at –80 °C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl vinyl ether can be synthesized through the reaction of cyclohexanol with acetylene in the presence of a potassium hydroxide (KOH) solution. The reaction is carried out in a synthesis tower at temperatures ranging from 150 to 180°C and pressures between 0.18 to 0.45 MPa. The cyclohexanol and KOH solution are sprayed from the top of the tower, while the acetylene gas is introduced from the bottom, allowing for a counter-current reaction .

Industrial Production Methods

The industrial production of this compound follows a similar process to the synthetic route described above. The reaction conditions are optimized to ensure high yield and purity of the product. The unreacted gases and the product are separated through condensation, and the KOH solution is recycled for further use .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl vinyl ether has several applications in scientific research and industry:

    Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of resins, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methyl ether
  • Cyclohexyl ethyl ether
  • Cyclohexyl propyl ether

Uniqueness

Cyclohexyl vinyl ether is unique due to its vinyl group, which provides reactivity and versatility in chemical reactions. This makes it more suitable for specific applications compared to other cyclohexyl ethers .

Properties

IUPAC Name

ethenoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIYPVFBQRUBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31976-09-7
Record name Poly(cyclohexyl vinyl ether)
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DSSTOX Substance ID

DTXSID1074339
Record name (Ethenyloxy)-cyclohexane
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Molecular Weight

126.20 g/mol
Source PubChem
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CAS No.

2182-55-0
Record name Cyclohexyl vinyl ether
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Record name (Vinyloxy)cyclohexane
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Record name 2182-55-0
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Record name Cyclohexane, (ethenyloxy)-
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Record name (Ethenyloxy)-cyclohexane
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Record name (vinyloxy)cyclohexane
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Record name (VINYLOXY)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

A jet loop reactor having an internal volume of about 10.5 l and equipped with a jet nozzle fitted at the head of the reactor and an external circulation pump was charged with about 10.5 kg of a mixture of 5% by weight of potassium cyclohexoxide in cyclohexanol, which was prepared by reaction of cyclohexanol with potassium hydroxide and subsequent distillative removal of the water formed in the reaction. After heating to 159° C., the system was pressurized with ethyne to 2.0 MPa absolute. The reaction mixture was circulated through the jet nozzle by means of a circulation pump and the reacted ethyne was replaced while the total pressure was held constant. Any excess product was removed by a pressure control. The reactor was operated in the absence of a continuous gas phase. After the uptake of ethyne fell to zero, a sample was taken and analyzed by gas chromatography. 91.7% by weight of vinyl cyclohexyl ether and about 0.4% by weight of unconverted cyclohexanol were obtained. The residue was about 6% by weight, consisted predominantly of the potassium cyclohexoxide catalyst and was predominantly undissolved. The remainder is attributable to quantitatively insignificant materials, such as ethyne and ethyl vinyl ether. The conversion of cyclohexanol was 99.6%, based on the cyclohexanol used. The productivity rate was 0.10 kg of vinyl cyclohexyl ether per liter of reaction volume per hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Cyclohexyl vinyl ether (CHVE) has the molecular formula C8H14O and a molecular weight of 126.20 g/mol. Structurally, it consists of a cyclohexyl ring attached to a vinyloxy group (-OCH=CH2).

A: The vinyl ether group in CHVE makes it highly reactive in cationic polymerization. [] The cyclohexyl ring introduces steric hindrance, influencing the polymerization kinetics and properties of the resulting polymers. For instance, the glass transition temperature (Tg) of poly(this compound) is significantly higher than that of poly(alkyl vinyl ether)s, making it suitable for applications requiring rigidity. []

A: "Living" polymerization of CHVE allows for precise control over molecular weight and polymer architecture. Researchers have achieved this by using specific initiating systems, such as hydrogen iodide (HI) in the presence of ammonium salts like tetrabutylammonium iodide (NBu4I). [, ] The presence of the salt stabilizes the reactive chain ends, preventing unwanted side reactions and enabling the synthesis of well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.2). [] This control is crucial for applications requiring tailored polymer properties.

A: Ammonium salts like NBu4I act as common ion salts in the polymerization of CHVE initiated by HI. [] They suppress the dissociation of the propagating species into free ions, favoring propagation via ion pairs. This results in a significant reduction in polymerization rate and a transition to a living polymerization mechanism, allowing for better control over the polymerization process. []

A: Yes, CHVE can be copolymerized with other vinyl monomers, including chlorotrifluoroethylene (CTFE) [] and isobutylene. [] Copolymerization with CTFE, an acceptor monomer, yields alternating copolymers due to the significant difference in polarity between the monomers. [] Block copolymers of CHVE and isobutylene have been synthesized via living cationic sequential copolymerization. [] These copolymers combine the properties of both monomers, allowing for the development of materials with tailored properties. For example, incorporating CHVE into polyisobutylene-based materials can enhance their rigidity and thermal stability. []

A: Various techniques are used to characterize CHVE-based polymers. Solid-state 13C{1H} and 29Si{1H} CP MAS NMR spectroscopy helps determine the structure of poly(vinyl ether) generated within the channels of MCM-41, depending on the initiation mechanism. [] Size exclusion chromatography (SEC) is commonly employed to determine molecular weight and molecular weight distribution. Additionally, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of the polymers.

A: Polymerization of CHVE within the confined spaces of MCM-41 channels leads to the formation of unique host-guest hybrid materials. [] The structure of the resulting polymer is influenced by the initiation mechanism and the confinement itself. This technique opens avenues for creating materials with distinct properties compared to those obtained from bulk polymerization.

A: Research indicates potential applications of CHVE beyond traditional polymer materials. For example, P(CHVE-stat-VA)-b-PIB-b-P(CHVE-stat-VA) triblock copolymers, synthesized from CHVE, t-butyl vinyl ether, and isobutylene, show promise as coatings for drug delivery from coronary stents. [] This highlights the versatility of CHVE as a building block for advanced materials.

A: While the provided research papers do not extensively cover the environmental impact of CHVE and its derivatives, it is crucial to consider potential ecotoxicological effects. Further research is needed to assess its biodegradability and develop sustainable practices for its use and disposal. This includes exploring alternative monomers and developing efficient recycling and waste management strategies. [, ]

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